1-Amino-3-(ethylthio)propan-2-ol
Description
1-Amino-3-(ethylthio)propan-2-ol is a secondary alcohol and aminothioether compound characterized by a propan-2-ol backbone substituted with an amino group at position 1 and an ethylthio group at position 2. The ethylthio group (-S-CH₂CH₃) distinguishes it from other derivatives, influencing its polarity, solubility, and reactivity compared to oxygen- or nitrogen-containing analogs.
Properties
Molecular Formula |
C5H13NOS |
|---|---|
Molecular Weight |
135.23 g/mol |
IUPAC Name |
1-amino-3-ethylsulfanylpropan-2-ol |
InChI |
InChI=1S/C5H13NOS/c1-2-8-4-5(7)3-6/h5,7H,2-4,6H2,1H3 |
InChI Key |
UZSDSVJEAQLMER-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC(CN)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3-(ethylthio)propan-2-ol can be achieved through several methods. One common approach involves the reaction of 3-chloropropanol with ethyl mercaptan in the presence of a base, followed by the introduction of an amino group through nucleophilic substitution. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the desired product.
Chemical Reactions Analysis
Types of Reactions
1-Amino-3-(ethylthio)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The ethyl sulfide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: The major product is a carbonyl compound, such as an aldehyde or ketone.
Reduction: The major product is an amine.
Substitution: The major products are substituted ethyl sulfides.
Scientific Research Applications
1-Amino-3-(ethylthio)propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Amino-3-(ethylthio)propan-2-ol involves its interaction with specific molecular targets. The hydroxyl and amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. The ethyl sulfide moiety can undergo redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-Amino-3-(ethylthio)propan-2-ol with structurally related compounds, focusing on substituent groups, molecular properties, and functional differences:
Key Findings:
Substituent Effects on Solubility: Oxygen-containing derivatives (e.g., furanyl or phenoxy groups) exhibit moderate polarity, balancing solubility in water and organic solvents . Thioether analogs like this compound are expected to be less polar than oxygen analogs but more lipophilic, favoring membrane permeability in drug design.
Reactivity and Stability: Halogenated phenoxy derivatives (e.g., 4-chloro-3-methylphenoxy) show enhanced thermal and oxidative stability due to electron-withdrawing effects . Thioether groups (-S-) are prone to oxidation, forming sulfoxides or sulfones, which may limit their use in oxidative environments.
Pharmaceutical Relevance: Nitrogen-heterocyclic derivatives (e.g., 3,4-dihydroisoquinolinyl) are critical intermediates in synthesizing kinase inhibitors and antipsychotics . The dimethylamino variant’s high basicity makes it suitable for pH-responsive drug formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
